![molecular formula C21H23NO3 B5773811 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone, also known as MEOP or 4-MeO-PEP, is a synthetic compound that belongs to the class of phenethylamines. It is a research chemical that is commonly used in scientific studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine. This results in the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in energy, focus, and motivation. 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has also been shown to enhance cognitive function, including memory and learning. Additionally, 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has been found to have antidepressant and anxiolytic effects, which may be due to its activity at the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone in lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. Additionally, 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is relatively easy to synthesize and has a long shelf life, which makes it a cost-effective research tool. However, one of the main limitations of using 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone in lab experiments is its limited availability and lack of standardized dosing protocols.
Direcciones Futuras
There are several future directions for research on 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone, as well as its effects on other neurotransmitter systems. Finally, the development of more standardized dosing protocols and the investigation of potential side effects of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone are important areas for future research.
Métodos De Síntesis
The synthesis of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone involves the reaction of 3-(2-bromoethyl)-1H-indole with 2-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 2-methyl-1-propanone to yield the final product. The purity of 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone can be improved by recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone is commonly used in scientific research to investigate its pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone has also been shown to have agonist activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(2)21(23)17-14-22(18-9-5-4-8-16(17)18)12-13-25-20-11-7-6-10-19(20)24-3/h4-11,14-15H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUIGWSHTLVJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

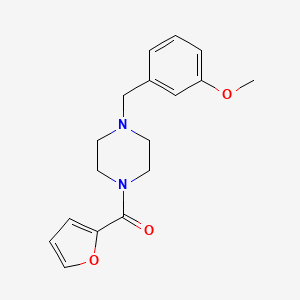
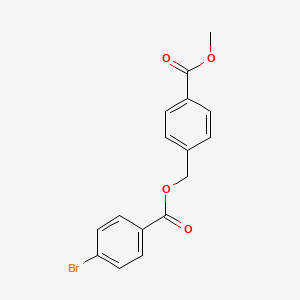


![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

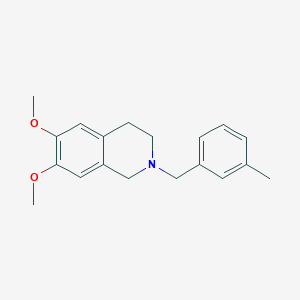
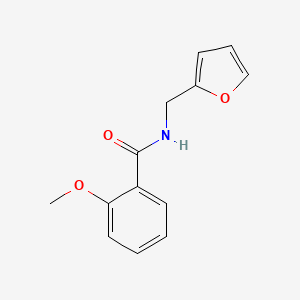
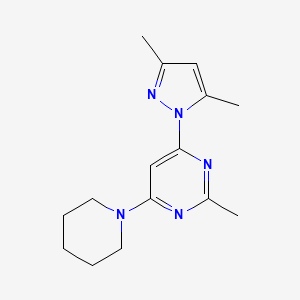
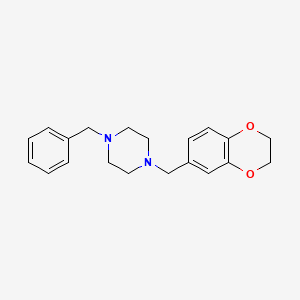
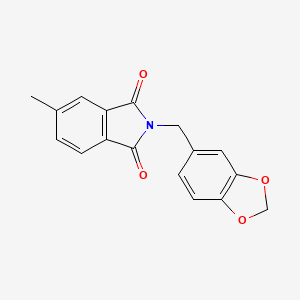
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
